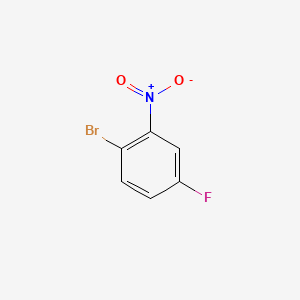

1-Bromo-4-fluoro-2-nitrobenzene

Overview

Description

1-Bromo-4-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H3BrFNO2 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 2 are substituted by bromine, fluorine, and nitro groups, respectively

Preparation Methods

Direct Bromination of 1-Fluoro-2-nitrobenzene

The most widely reported synthesis of 1-bromo-4-fluoro-2-nitrobenzene involves the electrophilic bromination of 1-fluoro-2-nitrobenzene (o-fluoronitrobenzene) using N-bromosuccinimide (NBS) in acetic acid. This method achieves high yields (97.1%) under mild conditions, making it suitable for industrial applications.

Reaction Mechanism and Conditions

The bromination proceeds via an electrophilic aromatic substitution mechanism, where NBS acts as a bromine source. The nitro and fluorine groups direct incoming bromine to the para position relative to the nitro group and meta to the fluorine. Key parameters include:

- Temperature : 10–30°C (optimal: 15–20°C).

- Solvent : Acetic acid (3.0–15.0 mL per gram of substrate).

- Stoichiometry : NBS-to-substrate molar ratio of 1.05–1.1:1.

A representative procedure involves dissolving 200 g of 1-fluoro-2-nitrobenzene in 1,000 mL of acetic acid, followed by gradual addition of 268 g NBS at 15°C. After completion, hydrolysis with ice water yields 303 g of product (97.1% yield, 97% purity).

Table 1: Bromination Optimization Parameters

Alternative Brominating Agents and Solvents

While NBS is preferred, other brominating agents (e.g., bromine, bromate) and solvents (sulfuric acid, DMF) have been explored. However, these alternatives often result in lower yields or harsher conditions:

- Bromine (Br₂) : Requires careful handling due to toxicity and corrosivity.

- Sulfuric Acid : Increases reaction rate but may promote nitration side reactions.

Notably, acetic acid remains the solvent of choice due to its ability to stabilize intermediates and moderate reactivity.

Industrial-Scale Production Considerations

The patent CN109354569A outlines a scalable three-step process for synthesizing 1,3-dibromo-4-fluorobenzene, where the first step produces this compound. Critical industrial parameters include:

- Conversion Rate : 100% substrate conversion in the bromination step.

- Purity Control : Filtration and washing with cold water to remove succinimide byproducts.

- Cost Efficiency : NBS recycling and acetic acid recovery systems reduce waste.

Table 2: Industrial Process Metrics

| Metric | Bromination Step | Overall Process (3 Steps) |

|---|---|---|

| Yield | 97.1% | 52.7% |

| Purity | 97% | 97.5% |

| Temperature Control | ±2°C | ±5°C |

Analytical Characterization

Post-synthesis analysis ensures product quality and identity. Key physicochemical properties include:

- Boiling Point : 240–241°C.

- Melting Point : 18–19°C.

- Density : 1.786 g/mL at 25°C.

- Spectral Data :

- SMILES : [O-]N+c1cc(Br)ccc1F.

- InChI Key : UQEANKGXXSENNF-UHFFFAOYSA-N.

Gas chromatography (GC) and nuclear magnetic resonance (NMR) are routinely used for purity assessment.

Challenges and Mitigation Strategies

Byproduct Formation

Di-brominated byproducts (e.g., 1,3-dibromo-4-fluoro-2-nitrobenzene) may form if excess NBS is used. Strategies to minimize this include:

- Strict control of NBS stoichiometry (≤1.1:1 molar ratio).

- Real-time GC monitoring to terminate reactions at >95% conversion.

Emerging Methodologies

Recent advances in catalytic bromination, such as using transition metal catalysts, remain underexplored for this compound. However, nickel-based catalysts have shown promise in related aryl brominations. For example, Ni(dme)Cl₂ with ligands in N-methylpyrrolidone (NMP) achieved 46% yield in a model reaction, though applicability to 1-fluoro-2-nitrobenzene requires further study.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

-

Nucleophilic Aromatic Substitution

Reagents: Sodium methoxide (NaOCH3) in methanol.

Conditions: Reflux conditions.

Major Products: Substitution of the bromine atom with a methoxy group, forming 1-methoxy-4-fluoro-2-nitrobenzene.

-

Reduction

Reagents: Tin (Sn) and hydrochloric acid (HCl).

Conditions: Room temperature.

Major Products: Reduction of the nitro group to an amino group, forming 1-bromo-4-fluoro-2-aminobenzene.

-

Oxidation

Reagents: Potassium permanganate (KMnO4).

Conditions: Basic medium.

Major Products: Oxidation of the aromatic ring, leading to the formation of carboxylic acid derivatives.

Scientific Research Applications

1-Bromo-4-fluoro-2-nitrobenzene has several applications in scientific research, including:

-

Organic Synthesis

- Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Serves as a building block for the preparation of more complex aromatic compounds.

-

Material Science

- Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

-

Medicinal Chemistry

- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

-

Biological Studies

- Employed in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-bromo-4-fluoro-2-nitrobenzene depends on the specific reaction or application. For instance, in nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the bromine atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-Bromo-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

-

1-Bromo-2-nitrobenzene

- Lacks the fluorine substituent, resulting in different reactivity and electronic properties.

-

4-Fluoro-2-nitroaniline

- Contains an amino group instead of a bromine atom, leading to distinct chemical behavior and applications.

-

1-Chloro-4-fluoro-2-nitrobenzene

- Substitution of bromine with chlorine alters the compound’s reactivity and potential uses.

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique electronic and steric properties, making it valuable for various synthetic and research applications.

Biological Activity

1-Bromo-4-fluoro-2-nitrobenzene (C6H3BrFNO2) is a nitroaromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

This compound is synthesized through various methods, commonly involving the nitration of 1-bromo-4-fluorobenzene. The chemical structure features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Mechanisms of Action:

- Enzyme Interaction: this compound interacts with various enzymes, notably nitroreductases, which facilitate the reduction of the nitro group to an amino group. This transformation can lead to the generation of reactive intermediates that influence cellular metabolism and gene expression .

- Cell Signaling: The compound has been shown to affect cell signaling pathways by binding to specific receptors on cell surfaces, potentially modulating inflammatory responses and other cellular processes.

Toxicity and Safety:

- Acute Toxicity: In studies involving animal models, the median lethal dose (LD50) for this compound was reported at approximately 2,700 mg/kg when administered orally . Symptoms observed at lethal doses included tremors, ataxia, and respiratory distress.

- Inhalation Studies: Acute inhalation studies indicated that exposure to concentrations as low as 14,000 mg/m³ resulted in significant physiological effects such as loss of righting reflex and lethargy .

Case Studies

Study on Enzyme Inhibition:

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that at certain concentrations, the compound effectively inhibited enzyme activity, suggesting potential applications in drug development targeting metabolic disorders.

Genotoxicity Assessment:

Genotoxicity studies have been conducted to evaluate the mutagenic potential of this compound. While some findings indicated potential genotoxic effects at high concentrations, further research is needed to clarify its safety profile for therapeutic use .

Applications in Research

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique electronic properties make it valuable in material science applications, particularly in developing advanced materials such as liquid crystals.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates enzyme activity via nitroreductase interaction |

| Cell Signaling Effects | Influences inflammatory pathways and cellular metabolism |

| Toxicity (LD50) | ~2,700 mg/kg (oral) |

| Inhalation Toxicity (LC50) | ~18,000 mg/m³ |

| Potential Applications | Drug development, organic synthesis, material science |

Q & A

Q. What are the established synthetic routes for 1-Bromo-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via nitration of 1-bromo-4-fluorobenzene. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like over-nitration or decomposition. Monitoring via thin-layer chromatography (TLC) ensures intermediate control. Post-reaction, neutralization with ice-water followed by extraction (dichloromethane) and recrystallization (ethanol/water) yields pure product (97% purity) .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

Basic Research Question

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded aromatic protons adjacent to electron-withdrawing groups).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The nitro group’s planarity and Br/F positions can be validated against calculated bond angles .

- Mass spectrometry : Confirm molecular weight (220.00 g/mol) via ESI-MS or GC-MS .

Q. What safety protocols are critical when handling this compound?

Basic Research Question

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard).

- Storage : Inert atmosphere, away from reducing agents (risk of explosive decomposition).

- Waste disposal : Neutralize with alkaline solutions before disposal .

Q. How does the electronic interplay between substituents influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The nitro group (-NO₂) is a strong meta-director, while bromine acts as an ortho/para-director. In Suzuki-Miyaura coupling, the bromine site reacts preferentially with arylboronic acids due to lower activation energy. Computational studies (DFT) show that fluorine’s inductive effect stabilizes intermediates, improving yields in Pd-catalyzed reactions. Steric hindrance from nitro groups may reduce reactivity at adjacent positions .

Q. How can contradictory results in nucleophilic aromatic substitution (NAS) reactions be analyzed and resolved?

Advanced Research Question

Contradictions in NAS outcomes (e.g., competing substitution at Br vs. F sites) arise from solvent polarity and nucleophile strength. For example:

- Polar aprotic solvents (DMF) : Favor F substitution due to enhanced leaving-group ability.

- Weak nucleophiles (NH₃) : Prefer Br substitution via SNAr.

- Kinetic vs. thermodynamic control : High temps favor nitro group displacement (requires rigorous exclusion of moisture). Validate pathways using kinetic profiling and isotopic labeling .

Q. What strategies are effective in reducing the nitro group without cleaving the C-Br or C-F bonds?

Advanced Research Question

- Catalytic hydrogenation : Use Pd/C in ethanol under H₂ (1 atm) at 25°C. Monitor pressure to halt at the amine stage.

- Chemoselective reducing agents : NaBH₄/CuCl₂ selectively reduces -NO₂ to -NH₂ without affecting halogens.

- Alternative routes : Protect bromine via Grignard formation before reduction .

Q. How can computational modeling guide the design of derivatives based on this compound?

Advanced Research Question

- DFT calculations : Predict reactive sites (e.g., Fukui indices) for functionalization.

- Docking studies : Assess bioactivity of derivatives (e.g., kinase inhibitors) by simulating interactions with target proteins (e.g., IKK2).

- Solvent effects : COSMO-RS models optimize reaction media for solubility and stability .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Polymorphism : Slow evaporation from ethanol/water (1:1) yields monoclinic crystals.

- Twinned data : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL.

- High Z′ structures : Employ synchrotron radiation for high-resolution data collection .

Q. How do steric and electronic effects impact the compound’s utility in synthesizing heterocycles?

Advanced Research Question

- Buchwald-Hartwig amination : Steric hindrance from nitro groups limits coupling at the 2-position.

- Cyclization reactions : Fluorine’s electronegativity stabilizes transition states in benzannulation, enabling fused-ring systems (e.g., phenanthridines).

- Photocatalysis : UV irradiation generates aryl radicals for C–H functionalization, bypassing steric limitations .

Q. How can discrepancies in reported melting points or spectral data be reconciled?

Advanced Research Question

Properties

IUPAC Name |

1-bromo-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXNWKIKQFEOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196232 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-09-3 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.